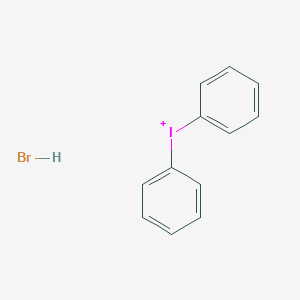
Diphenyliodonium bromide
Vue d'ensemble
Description
Diphenyliodonium bromide is a chemical compound with the molecular formula C12H10BrI . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
Diphenyliodonium bromide has been used in the synthesis of N-Phenyl α-Amino Acids . The N-phenyl methyl esters of glycine, alanine, valine, leucine, isoleucine, phenylalanine, methionine, proline, serine, threonine, tyrosine, aspartic acid, and glutamic acid have been synthesized using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester .Molecular Structure Analysis
The molecular structure of Diphenyliodonium bromide is represented by the InChI code1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 . The molecular weight of the compound is 361.02 . Chemical Reactions Analysis
Diphenyliodonium bromide has been used in various chemical reactions. For instance, it has been used in the synthesis of N-Phenyl α-Amino Acids . It has also been used as an electrophilic aryl source .Physical And Chemical Properties Analysis
Diphenyliodonium bromide has a melting point of 222.5-227.5°C . Its IUPAC name is diphenyliodonium bromide .Applications De Recherche Scientifique
- Diphenyliodonium salts are used in organic synthesis mostly as arylating reagents for a large variety of organic and inorganic nucleophiles .
- They participate in various arylation reactions, forming aryl–heteroatom and aryl–carbon bonds .
- They are involved in double functionalization of carbon–iodine(III) and ortho carbon–hydrogen bonds .
- Diphenyliodonium salts display photochemical properties, hence they are widely used as efficient catalysts for radiation initiated polymerisation .
- They are used in the radical polymerization of acrylates .
- The polymerization rates of about 10^−7 s^−1 and the degree of conversion of acrylate groups from 20% to 50% were observed .
Organic & Biomolecular Chemistry
Radiation Initiated Polymerisation
Life Science
Material Science
Chemical Synthesis
Chromatography
- This paper reports a one-pot synthesis of diaryliodonium bromides from both activated and deactivated iodoarenes .
- The iodoarenes are first oxidized with anhydrous NaBO3·H2O/Ac2O/conc.H2SO4 liquid mixtures, then coupled in situ with benzene and activated arenes and, finally, precipitated out with a KBr solution .
- This method is easy, cheap, safe, and fairly effective .
One-Pot Preparations of Diaryliodonium Bromides
Catalysts for Radiation Initiated Polymerisation
- Diphenyliodonium bromide can be used in oxidative metatheses .
- This process involves the conversion of crude iodonium bromides, iodides, and chlorides into the corresponding pure tetrafluoroborates, tosylates, triflates, trifluoroacetates, etc .
- These diaryliodonium salts with substantially nonnucleophilic counterions are the best arylating reagents .
Oxidative Metatheses
Preparation of Diaryliodonium Salts
Safety And Hazards
Diphenyliodonium bromide should be kept away from heat/sparks/open flame/hot surfaces. It is recommended to take measures to prevent the build-up of electrostatic charge and to use explosion-proof equipment. Avoid shock and friction. Wash hands and face before breaks and immediately after handling the product .
Orientations Futures
Research on Diphenyliodonium bromide and related compounds is ongoing. One of the main development directions in the future is the realization of temporal scale control in the context of controlling cationic polymerization to achieve macromolecular reaction engineering . Another future direction is the development of iodine (III) compounds with two aryl groups, which have been extensively used as electrophilic aryl sources .
Propriétés
IUPAC Name |
diphenyliodanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSGXJFQQZYMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883680 | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium bromide | |
CAS RN |
1483-73-4 | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
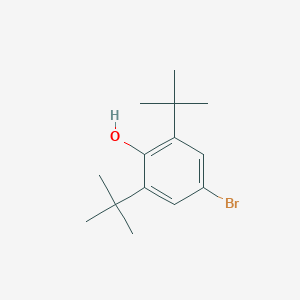
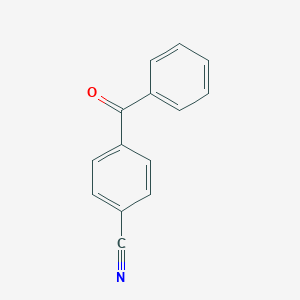
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
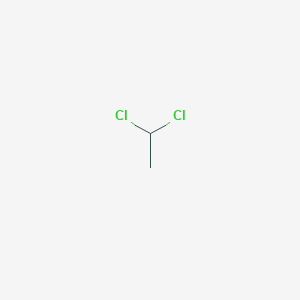

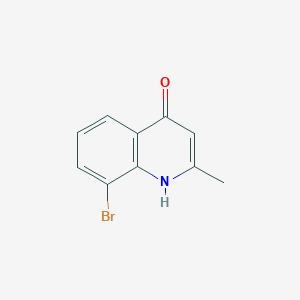
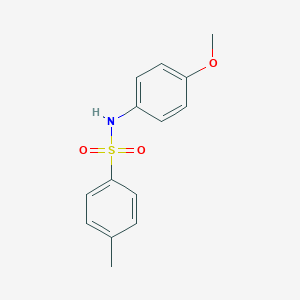
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
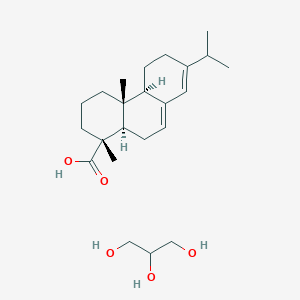
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

